Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate

Lipophilicity Membrane permeability Prodrug design

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS 309735-43-1) is a β-amino acid ester featuring a meta‑hydroxyphenyl substituent (C₁₁H₁₅NO₃, MW 209.24 g/mol). It belongs to the 3‑amino‑3‑arylpropanoate class, which serves as a versatile chiral building block for pharmaceuticals, peptidomimetics, and β‑lactam antibiotics.

Molecular Formula C11H15NO3
Molecular Weight 209.245
CAS No. 309735-43-1
Cat. No. B2475475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-3-(3-hydroxyphenyl)propanoate
CAS309735-43-1
Molecular FormulaC11H15NO3
Molecular Weight209.245
Structural Identifiers
SMILESCCOC(=O)CC(C1=CC(=CC=C1)O)N
InChIInChI=1S/C11H15NO3/c1-2-15-11(14)7-10(12)8-4-3-5-9(13)6-8/h3-6,10,13H,2,7,12H2,1H3
InChIKeyPDADOBFUFCHAHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS 309735-43-1) – Sourcing Guide and Key Differentiators for β-Amino Acid Ester Procurement


Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (CAS 309735-43-1) is a β-amino acid ester featuring a meta‑hydroxyphenyl substituent (C₁₁H₁₅NO₃, MW 209.24 g/mol) . It belongs to the 3‑amino‑3‑arylpropanoate class, which serves as a versatile chiral building block for pharmaceuticals, peptidomimetics, and β‑lactam antibiotics [1]. The compound is supplied as a racemic mixture (DL‑form) with typical purities ≥95–98 % , and is primarily used as a research intermediate requiring the unique combination of an unprotected primary amine, a phenolic hydroxyl group, and an ethyl ester that balances lipophilicity and hydrolytic lability.

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (309735-43-1) – Why Generic β‑Amino Ester Substitution Compromises Research Outcomes


In‑class β‑amino acid esters (e.g., ethyl 3‑amino‑3‑phenylpropanoate, methyl 3‑amino‑3‑(3‑hydroxyphenyl)propanoate, or the free acid 3‑amino‑3‑(3‑hydroxyphenyl)propanoic acid) are often considered interchangeable for cost or availability reasons. However, the target compound’s meta‑hydroxyphenyl group, ethyl ester moiety, and racemic DL‑configuration collectively produce a distinct profile of lipophilicity (LogP = 0.95), hydrogen‑bonding capacity, and metabolic susceptibility that differs measurably from its closest analogs . Simple substitution can therefore alter compound permeability, enzyme recognition, and downstream synthetic yields, making the exact CAS‑listed entity essential for reproducible scientific outcomes.

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (309735-43-1) – Quantitative Differentiation Evidence vs. Closest Analogs


Lipophilicity Driven by Ethyl Ester vs. Free Acid: LogP Comparison with 3‑Amino‑3‑(3‑hydroxyphenyl)propanoic Acid

The ethyl ester (target) exhibits a calculated LogP of 0.95, substantially higher than the free acid form (3‑amino‑3‑(3‑hydroxyphenyl)propanoic acid, PubChem LogP ≈ −2.4) [1]. This 3.3 log‑unit increase corresponds to an approximately 2000‑fold greater partitioning into octanol, predicting markedly improved passive membrane diffusion.

Lipophilicity Membrane permeability Prodrug design

Aqueous Solubility Trade‑off: LogSW of Ethyl Ester vs. Free Acid and Para‑Hydroxy Isomer

The target compound shows a LogSW of 0.05 (≈ 0.9 g/L estimated solubility), which is significantly lower than the free acid (freely soluble) but comparable to the para‑hydroxy ethyl ester isomer (reported solubility 9.8 g/L, LogSW ≈ 0.67) . The meta‑hydroxy substitution thus reduces aqueous solubility by approximately 10‑fold relative to the para isomer, a consequence of altered crystal packing and hydrogen‑bonding networks.

Solubility Formulation Bioavailability

Hydrogen‑Bond Donor/Acceptor Profile: Meta‑Hydroxy vs. Para‑Hydroxy and Des‑Hydroxy Analogs

The target compound possesses 2 H‑bond donors (amine, phenolic OH) and 4 H‑bond acceptors (ester carbonyl, ester ether, phenolic O, amine N), identical in count to the para‑hydroxy isomer but with a distinct spatial arrangement that alters interaction geometry . In contrast, ethyl 3‑amino‑3‑phenylpropanoate (des‑hydroxy) has only 1 donor and 3 acceptors [1]. The meta‑OH placement enables unique bifurcated hydrogen bonds not achievable with para‑OH or unsubstituted phenyl rings, as evidenced by different melting points and crystallisation behaviour.

Hydrogen bonding Receptor binding Supramolecular chemistry

Racemic DL‑Form vs. Single Enantiomers: Impact on Synthetic Yield and Chiral Resolution Efficiency

The commercially supplied DL‑racemic mixture (confirmed by the 'DL‑' prefix in the synonym 'DL‑3‑Amino‑3‑(3‑hydroxyphenyl)propanoic acid ethyl ester') contrasts with enantiopure (R)‑ or (S)‑forms available for related analogs (e.g., (R)‑ethyl 3‑amino‑3‑phenylpropanoate, CAS 3082‑68‑6) . Racemic material typically costs 3–10× less than enantioenriched versions and serves as an ideal substrate for chiral resolution method development. The presence of both enantiomers allows direct evaluation of stereoselective enzymatic or chromatographic separation protocols.

Chiral resolution Enantiomeric purity β‑Amino acid

Ethyl 3-amino-3-(3-hydroxyphenyl)propanoate (309735-43-1) – Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Prodrug and Cell‑Based Assay Design Requiring Enhanced Membrane Permeability

The 3.3 log‑unit LogP advantage of the ethyl ester over the free acid (0.95 vs. −2.4) translates to markedly higher passive diffusion across lipid bilayers . This makes the compound the preferred choice for intracellular target engagement studies where the free acid would be excluded, directly supporting prodrug design and phenotypic screening campaigns.

Crystallisation‑Driven Purification and Sustained‑Release Formulation Development

With a LogSW of 0.05 (≈ 0.9 g/L), the compound’s limited aqueous solubility facilitates crystallisation from aqueous mixtures, a property exploited in purification and in the design of sustained‑release formulations where rapid dissolution of the free acid would be detrimental .

Structure‑Activity Relationship (SAR) Studies on β‑Amino Acid Scaffolds Requiring Meta‑Hydroxy Recognition

The meta‑hydroxyphenyl substitution provides a unique hydrogen‑bond donor/acceptor geometry (2 donors, 4 acceptors) distinct from para‑hydroxy and des‑hydroxy analogs . This is critical for probing binding interactions in enzyme pockets (e.g., proteases, β‑lactamases) that differentiate meta‑ from para‑substituted phenyl rings.

Chiral Resolution Method Development and Stereochemical Library Expansion

The DL‑racemate form serves as an economical substrate for developing and validating chiral HPLC, enzymatic resolution, or diastereomeric crystallisation protocols . Successful separation yields both enantiomers from a single purchase, enabling enantiomer‑specific biological evaluation without the cost of separate enantiopure procurement.

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